methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
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Overview
Description
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that features a unique combination of isoindoline and benzothiophene structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 1,3-dioxoisoindoline with a benzothiophene derivative under controlled conditions. The reaction is often catalyzed by acids or bases and requires specific solvents to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the isoindoline ring, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium hydride, lithium diisopropylamide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- Methyl 3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)propanoate
Uniqueness
What sets methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate apart is its unique combination of isoindoline and benzothiophene structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H15NO4S |
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Molecular Weight |
341.4 g/mol |
IUPAC Name |
methyl 2-(1,3-dioxoisoindol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C18H15NO4S/c1-23-18(22)14-12-8-4-5-9-13(12)24-17(14)19-15(20)10-6-2-3-7-11(10)16(19)21/h2-3,6-7H,4-5,8-9H2,1H3 |
InChI Key |
MSLVJUIISWTKFS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(SC2=C1CCCC2)N3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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